17-Aag

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

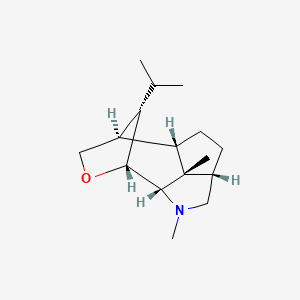

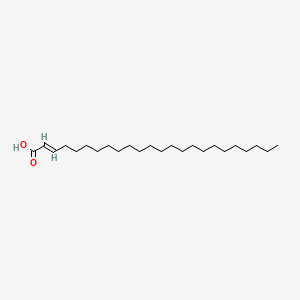

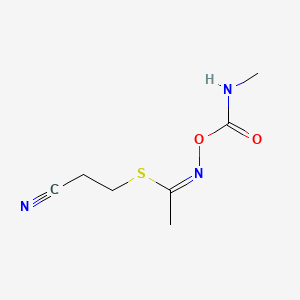

Carbamic acid [6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.

Aplicaciones Científicas De Investigación

Cancer Treatment Research

17-AAG, a heat shock protein 90 (Hsp90) inhibitor, has been extensively studied for its potential in cancer therapy. Its role in various cancer types is highlighted in the following studies:

Prostate Cancer : 17-AAG showed antiproliferative activity in mouse xenograft models, including prostate cancer models. However, a Phase II trial indicated no significant activity regarding PSA response in metastatic, hormone-refractory prostate cancer patients, suggesting limited efficacy in this context (Heath et al., 2008).

Leukemia : Research on leukemia cells revealed that 17-AAG could enhance the antileukemia activity of arsenic trioxide but had antagonistic activity when combined with ara-C. This suggests a potential for effective combination therapy in leukemia treatment (Pelicano et al., 2006).

Breast Cancer : Studies on breast cancer cells demonstrated that 17-AAG induced morphological and functional differentiation, leading to apoptosis. This suggests a potential role in breast cancer treatment, especially in inducing tumor cell differentiation and death (Münster et al., 2001).

Neurodegenerative Disorders : 17-AAG showed promise in neurodegenerative disorders like Spinal and Bulbar Muscular Atrophy (SBMA). It significantly ameliorated polyQ-mediated motor neuron degeneration in a mouse model, suggesting a new avenue for treatment in neurodegenerative diseases (Waza et al., 2006).

Ovarian Cancer : The combination of 17-AAG and carboplatin in human ovarian cancer models showed additive growth inhibitory effects, forming a basis for potential clinical trials (Banerji et al., 2008).

Glioma Cells : 17-AAG sensitized malignant glioma cells to death-receptor mediated apoptosis, particularly when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This suggests a strategy for treating gliomas (Siegelin et al., 2009).

Drug Delivery and Formulation

Advancements in drug delivery systems for 17-AAG have been a significant area of research:

Micellar Nanocarriers : The development of micellar nanocarriers for 17-AAG aimed to improve its solubility and reduce its hepatotoxicity. These nanocarriers showed promise in delivering 17-AAG at clinically relevant doses, indicating a potential advancement in drug formulation (Chandran et al., 2010).

Solid Lipid Nanoparticles : Solid lipid nanoparticles (SLN) were developed for 17-AAG delivery, particularly in treating leishmaniasis. These nanoparticles showed efficient macrophage uptake, which is crucial for eliminating intracellular Leishmania, demonstrating the potential for 17-AAG in leishmaniasis chemotherapy (Pires et al., 2020).

Propiedades

Nombre del producto |

17-Aag |

|---|---|

Fórmula molecular |

C31H43N3O8 |

Peso molecular |

585.7 g/mol |

Nombre IUPAC |

[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+ |

Clave InChI |

AYUNIORJHRXIBJ-RHCSXIAESA-N |

SMILES isomérico |

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canónico |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[4,5-bis(4-fluorophenyl)-2-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1234858.png)

![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)

![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)